Structural Differentiation: Methylene Bridge vs. Direct Sulfonyl Attachment in 3,5-Dichloroaryl Systems
(3,5-Dichlorophenyl)methanesulfonyl chloride contains a methylene (-CH2-) spacer between the sulfonyl chloride group and the 3,5-dichlorophenyl ring, whereas 3,5-dichlorobenzenesulfonyl chloride (CAS 705-21-5) has the sulfonyl chloride directly attached to the aromatic ring . This structural difference results in distinct molecular properties: the target compound has a molecular formula of C7H5Cl3O2S (MW 259.54) with a predicted LogP of approximately 4.14, while the comparator 3,5-dichlorobenzenesulfonyl chloride has a formula of C6H3Cl3O2S (MW 245.51) [1]. The physical state differs substantially: the target compound is a solid with a melting point of 108.6-110.6 °C, whereas the comparator melts at 30-33 °C . These differences affect handling, storage, and the physicochemical properties of derived sulfonamides.
| Evidence Dimension | Molecular structure and physical properties |
|---|---|
| Target Compound Data | C7H5Cl3O2S, MW 259.54, mp 108.6-110.6 °C, LogP ~4.14 |
| Comparator Or Baseline | 3,5-Dichlorobenzenesulfonyl chloride: C6H3Cl3O2S, MW 245.51, mp 30-33 °C |
| Quantified Difference | MW difference: +14.03 g/mol (methylene bridge); mp difference: +78.6 °C |
| Conditions | Vendor-specified analytical data; LogP values are predicted (ACD/Labs) |
Why This Matters
The higher melting point enables easier handling as a solid at room temperature, while the methylene bridge alters electronic properties and provides different conformational flexibility in derived sulfonamides, directly impacting biological activity profiles.
- [1] ChemSpider. (n.d.). (3,5-Dichlorophenyl)methanesulfonyl chloride: Predicted Properties. CSID:4173311. View Source
